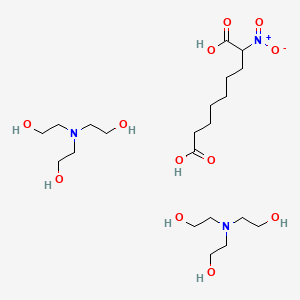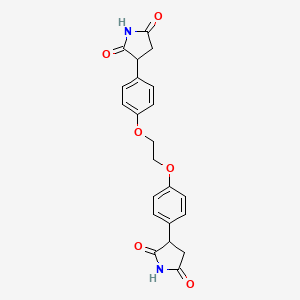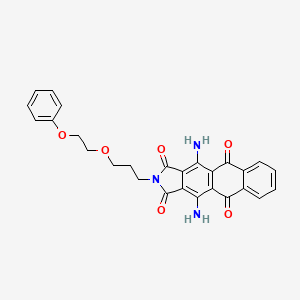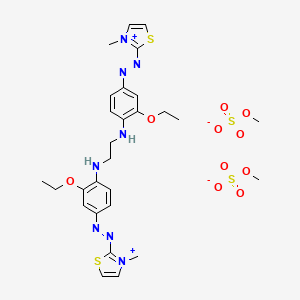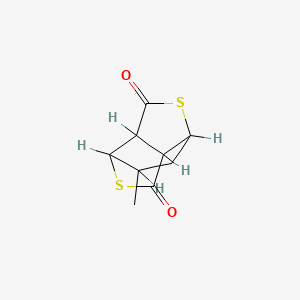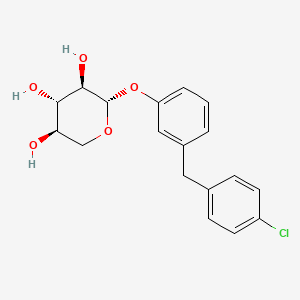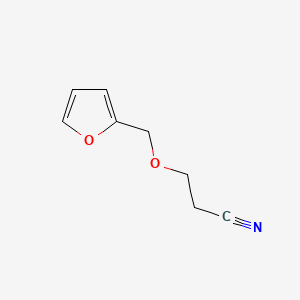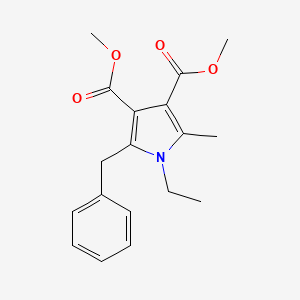
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound known for its unique structure and properties It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The aromatic ring of the pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Bromine, nitric acid; room temperature or elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-2,3-dicarboxylic acid, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1-methyl-2-phenyl-, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-, dimethyl ester
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
121409-68-5 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
dimethyl 2-benzyl-1-ethyl-5-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C18H21NO4/c1-5-19-12(2)15(17(20)22-3)16(18(21)23-4)14(19)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3 |
InChI 键 |
CXTDYHPBVWCVAI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


